

Unveiling the Solid-State Architecture of 7-Bromoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromoquinolin-8-ol**

Cat. No.: **B152725**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of **7-Bromoquinolin-8-ol**, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The following sections detail the crystallographic parameters, molecular geometry, and intermolecular interactions that define the solid-state architecture of this compound. Furthermore, comprehensive experimental protocols for its synthesis and crystallization are provided, alongside a visual representation of the experimental workflow.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds in medicinal chemistry and materials science, known for their chelating properties and diverse biological activities, including antimicrobial and anticancer effects. The introduction of a bromine atom at the 7-position of the quinoline ring system significantly influences the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity and solid-state packing. Understanding the precise three-dimensional arrangement of **7-Bromoquinolin-8-ol** in its crystalline form is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel pharmaceutical agents.

Crystal Structure and Molecular Geometry

The definitive determination of the crystal structure of **7-Bromoquinolin-8-ol** was reported by Collis, Burrell, John, and Plieger in 2003. Their work, published in *Acta Crystallographica*

Section C: Structural Chemistry, provides the foundational data for our current understanding of this molecule's solid-state conformation.

Crystallographic Data

While the complete crystallographic information file (CIF) is not publicly available, the key details from the publication are summarized below.

Parameter	Value
Chemical Formula	C ₉ H ₆ BrNO
Molecular Weight	224.06 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Qualitative Features	
Hydrogen Bonding	Intermolecular and weak intramolecular O-H···N bonds
Supramolecular Assembly	Hydrogen-bonded dimers

Molecular Interactions and Packing

The crystal structure of **7-Bromoquinolin-8-ol** is characterized by the formation of hydrogen-bonded dimers.^[1] This structural motif arises from intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule.^[1] In addition to these primary interactions, weaker intramolecular hydrogen bonds are also observed between the hydroxyl proton and the nitrogen atom within the same molecule.^[1] These interactions play a crucial role in stabilizing the crystal lattice and dictating the overall packing arrangement of the molecules in the solid state. The planarity of the quinoline ring system is a key feature, with the bromine and oxygen atoms lying nearly in the same plane as the aromatic rings.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of **7-Bromoquinolin-8-ol**, based on established literature procedures.

Synthesis of 7-Bromoquinolin-8-ol

Materials:

- 8-Hydroxyquinoline
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl_3)
- Sodium bicarbonate (NaHCO_3) solution (5%)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

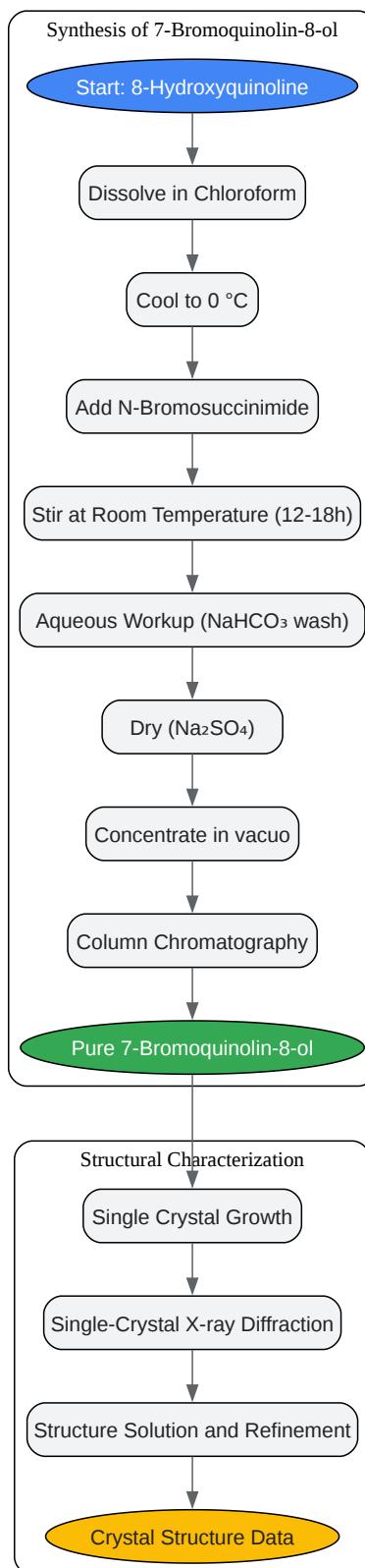
- Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
- Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure **7-Bromoquinolin-8-ol**.

Single Crystal Growth

Materials:

- Purified **7-Bromoquinolin-8-ol**
- Suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)


Procedure:

- Dissolve the purified **7-Bromoquinolin-8-ol** in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
- Filter the hot solution to remove any insoluble impurities.
- Cover the container of the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.
- Alternatively, for temperature-gradient crystallization, slowly cool the saturated solution to room temperature, followed by further cooling in a refrigerator or cold room.
- Allow the solution to stand undisturbed for several days to weeks.
- Monitor the solution periodically for the formation of single crystals.
- Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.

Visualizations

To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using the Graphviz (DOT language).

Experimental Workflow for Synthesis and Structural Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and structural determination of **7-Bromoquinolin-8-ol**.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of **7-Bromoquinolin-8-ol**, drawing upon the seminal work in the field. The formation of hydrogen-bonded dimers is a key feature of its solid-state architecture, which is critical for understanding its physicochemical properties. The detailed experimental protocols for its synthesis and crystallization offer a practical resource for researchers aiming to work with this compound. The provided workflow diagram visually summarizes the key steps from starting materials to the final elucidated crystal structure. This information serves as a valuable resource for further research in the areas of medicinal chemistry and materials science, where the unique properties of halogenated 8-hydroxyquinolines continue to be of significant interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 7-Bromoquinolin-8-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152725#crystal-structure-of-7-bromoquinolin-8-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com